![molecular formula C19H21NO2 B1342901 Benzyl 4-phenylpiperidine-1-carboxylate CAS No. 733810-73-6](/img/structure/B1342901.png)
Benzyl 4-phenylpiperidine-1-carboxylate
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Overview
Description
Benzyl 4-phenylpiperidine-1-carboxylate is a compound that can be associated with a variety of chemical and pharmacological studies. While the provided papers do not directly discuss Benzyl 4-phenylpiperidine-1-carboxylate, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds, such as 4-benzylpiperidine carboxamides, involves key steps like amidation and substitution. These methods could potentially be applied to the synthesis of Benzyl 4-phenylpiperidine-1-carboxylate. For instance, the paper on 4-benzylpiperidine carboxamides describes a two-step synthesis process that could be adapted for Benzyl 4-phenylpiperidine-1-carboxylate, considering the structural similarities between these compounds .
Molecular Structure Analysis
The molecular structure of Benzyl 4-phenylpiperidine-1-carboxylate could be analyzed using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction, as demonstrated in the study of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole . Additionally, computational methods like density functional theory (DFT) could be employed to predict the molecular geometry and vibrational frequencies, which would provide a deeper understanding of the compound's structure .
Chemical Reactions Analysis
The reactivity of Benzyl 4-phenylpiperidine-1-carboxylate could be inferred from studies on similar benzyl compounds. For example, the electrochemical carboxylation of benzyl alcohols with an electron-withdrawing group on the phenyl ring suggests that Benzyl 4-phenylpiperidine-1-carboxylate might also undergo similar reactions under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl 4-phenylpiperidine-1-carboxylate, such as solubility, melting point, and stability, can be deduced from experimental data. Theoretical calculations, such as those performed on related compounds, can provide insights into properties like molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of the compound with other molecules .
Scientific Research Applications
Synthesis and Potential SP Antagonists Benzyl 4-phenylpiperidine-1-carboxylate and its derivatives have been synthesized for potential application as SP (Substance P) antagonists. The synthesis involves the reaction of trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid with common reagents, yielding compounds that share structural similarities with known SP antagonists. This suggests potential biological activities aligned with SP antagonism, which is relevant in various therapeutic areas, including pain management and inflammation (Burdzhiev & Stanoeva, 2010).
Ni-Catalyzed Carboxylation with CO2 The benzyl halides, including structures similar to benzyl 4-phenylpiperidine-1-carboxylate, undergo Ni-catalyzed carboxylation with CO2 under mild conditions. This process is significant for the assembly of phenylacetic acids, offering an environmentally friendly and operationally simple methodology for synthesizing carboxylate derivatives from benzyl halides (León, Correa, & Martín, 2013).
PARP Inhibitor Development Compounds structurally related to benzyl 4-phenylpiperidine-1-carboxylate have been optimized as poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds exhibit single-digit nanomolar potency in cellular assays and hold promise for therapeutic applications in cancer treatment. The optimization process led to the identification of highly potent and efficacious inhibitors, highlighting the potential of benzyl 4-phenylpiperidine-1-carboxylate derivatives in medicinal chemistry (Penning et al., 2010).
Enzymatic Kinetic Resolution The kinetic resolution of primary amines, including structures similar to benzyl 4-phenylpiperidine-1-carboxylate, has been optimized using enzyme-catalyzed reactions. This process showcases the high enantioselectivity achievable with carboxylic acids and their esters as acyl donors, relevant for producing enantiomerically pure compounds in pharmaceutical applications (Nechab et al., 2007).
Adrenal and Myocardial Imaging Derivatives of benzyl 4-phenylpiperidine-1-carboxylate have been explored for potential use in adrenal and myocardial imaging. The selective uptake in target tissues suggests their utility in diagnostic imaging, aiding in the visualization of heart and adrenal gland conditions (Hanson, 1982).
Mechanism of Action
Target of Action
Benzyl 4-phenylpiperidine-1-carboxylate is a synthetic compound that belongs to the phenylpiperidine class It is known that phenylpiperidine derivatives, such as pethidine, act as agonists at the μ-opioid receptor .
Mode of Action
For instance, pethidine, a phenylpiperidine derivative, exerts its analgesic effects by acting as an agonist at the μ-opioid receptor .
Biochemical Pathways
It is known that μ-opioid receptor agonists can affect pain signaling pathways in the nervous system .
Pharmacokinetics
Similar compounds like pethidine have a bioavailability of 50–60% when taken orally, and this increases to 80–90% in cases of hepatic impairment .
Result of Action
Μ-opioid receptor agonists typically result in decreased perception of pain .
Safety and Hazards
While specific safety and hazard information for Benzyl 4-phenylpiperidine-1-carboxylate is not available in the search results, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar chemical compounds . Protective clothing, gloves, safety glasses, and a dust respirator should be worn .
Future Directions
Piperidones, including Benzyl 4-phenylpiperidine-1-carboxylate, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
benzyl 4-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22-15-16-7-3-1-4-8-16)20-13-11-18(12-14-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUSZCIYPJCXIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-phenylpiperidine-1-carboxylate |
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